

Comparing the efficacy of "2-Amino-3-methoxy-4-fluorobenzoic acid" derivatives

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Compound of Interest

Compound Name:	2-Amino-3-methoxy-4-fluorobenzoic acid
Cat. No.:	B581568

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Efficacy of Substituted Aminobenzoic Acid Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various substituted aminobenzoic acid derivatives, with a focus on antimicrobial and anticancer activities. Due to the limited availability of public data on **"2-Amino-3-methoxy-4-fluorobenzoic acid,"** this guide broadens the scope to include a range of fluorinated, methoxylated, and other substituted aminobenzoic acid analogs to draw meaningful comparisons and insights into their structure-activity relationships.

Antimicrobial Efficacy of Aminobenzoic Acid Derivatives

The following table summarizes the antimicrobial activity of several p-aminobenzoic acid (PABA) derivatives against various bacterial and fungal strains. The efficacy is presented as the minimum inhibitory concentration (MIC) or as pMIC (the negative logarithm of MIC), where a higher pMIC value indicates greater potency.

Compound/Derivative	Structure Description	Test Organism	Efficacy (pMIC in μ M/ml)	Efficacy (MIC in μ M)
Compound 11	N'-(3-bromo benzylidene)-4- (benzylidene amino)benzohydr azide	Bacillus subtilis	2.11	-
Norfloxacin (Standard)	-	Bacillus subtilis	2.61	-
Compound 14	N'-(3-methoxy-4- hydroxy benzylidene)-4- (benzylidene amino)benzohydr azide	Escherichia coli	1.78	-
Compound 2	N'-(3,4,5- trimethoxy benzylidene)-4- (benzylidene amino) benzohydrazide	Staphylococcus aureus	1.82	-
PABA Schiff Bases	General	Methicillin- resistant Staphylococcus aureus (MRSA)	-	from 15.62
PABA Schiff Bases	General	Mycobacteria	-	≥ 62.5
PABA Schiff Bases	General	Fungi	-	≥ 7.81

Anticancer Efficacy of Aminobenzoic Acid Derivatives

This section presents the cytotoxic activity of various aminobenzoic acid derivatives against several human cancer cell lines. The efficacy is reported as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/Derivative	Structure Description	Cancer Cell Line	Efficacy (IC50 in μ M)
Benzamide derivatives of PABA	-	-	4.53 and 5.85
PABA Schiff Bases	General	HepG2 (Liver cancer)	≥ 15.0
Targeted PABA derivatives	General	MCF7 (Breast cancer)	21.3 ± 4.1
Targeted PABA derivatives	General	HCT-116 (Colon cancer)	28.3 ± 5.1
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate	-	Caco-2 (Colon cancer)	23.31 ± 0.09
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate	-	MCF-7 (Breast cancer)	72.22 ± 0.14
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate	-	HepG2 (Liver cancer)	53.29 ± 0.25
N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide	-	Various	Noticeable in vitro VEGFR-2 inhibitory effect
Chloro anilinoquinoline derivative of PABA	-	MCF-7 (Breast cancer)	3.42
Chloro anilinoquinoline derivative of PABA	-	A549 (Lung cancer)	5.97
Fluorinated aminophenylhydrazines (Compound 6)	Contains 5 fluorine atoms	A549 (Lung cancer)	0.64

2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-phenyl thiophene (9f)	-	L1210 and K562 (Leukemia)	2.5 to 6.5 nM
PABA/NO	Diazeniumdiolate of a 5-substituted-2,4-dinitrophenyl ring with N-methyl-p-aminobenzoic acid	OVCAR-3 (Ovarian cancer)	Potent

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds is often evaluated using the tube dilution method to determine the Minimum Inhibitory Concentration (MIC).[\[1\]](#)

1. Preparation of Test Compounds and Media:

- Dilutions of the test compounds and standard drugs are prepared in a suitable broth medium, such as double-strength nutrient broth for bacteria or Sabouraud dextrose broth for fungi.[\[1\]](#)

2. Inoculum Preparation:

- The test microorganisms (bacteria or fungi) are cultured in an appropriate medium.
- The cultures are then diluted to a standardized concentration.

3. Incubation:

- The prepared dilutions of the compounds are inoculated with the standardized microorganism suspension.
- The samples are incubated under specific conditions:
 - Bacteria: 37°C for 24 hours.[\[1\]](#)

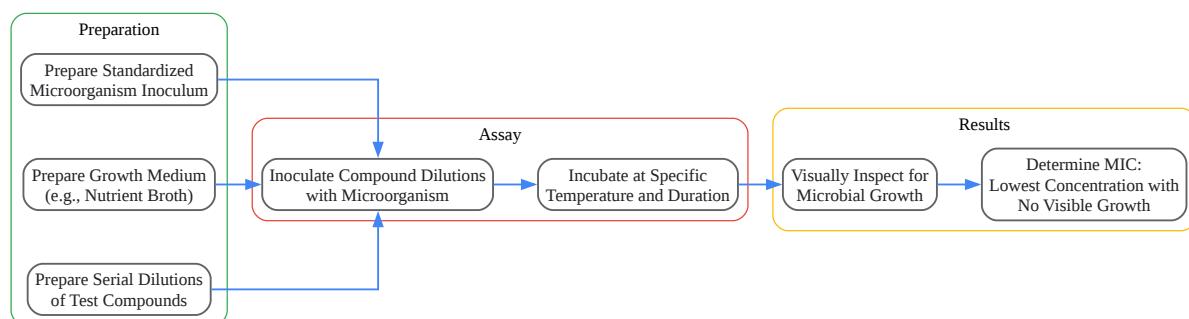
- Aspergillus niger: 25°C for 7 days.[1]
- Candida albicans: 37°C for 48 hours.[1]

4. Determination of MIC:

- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

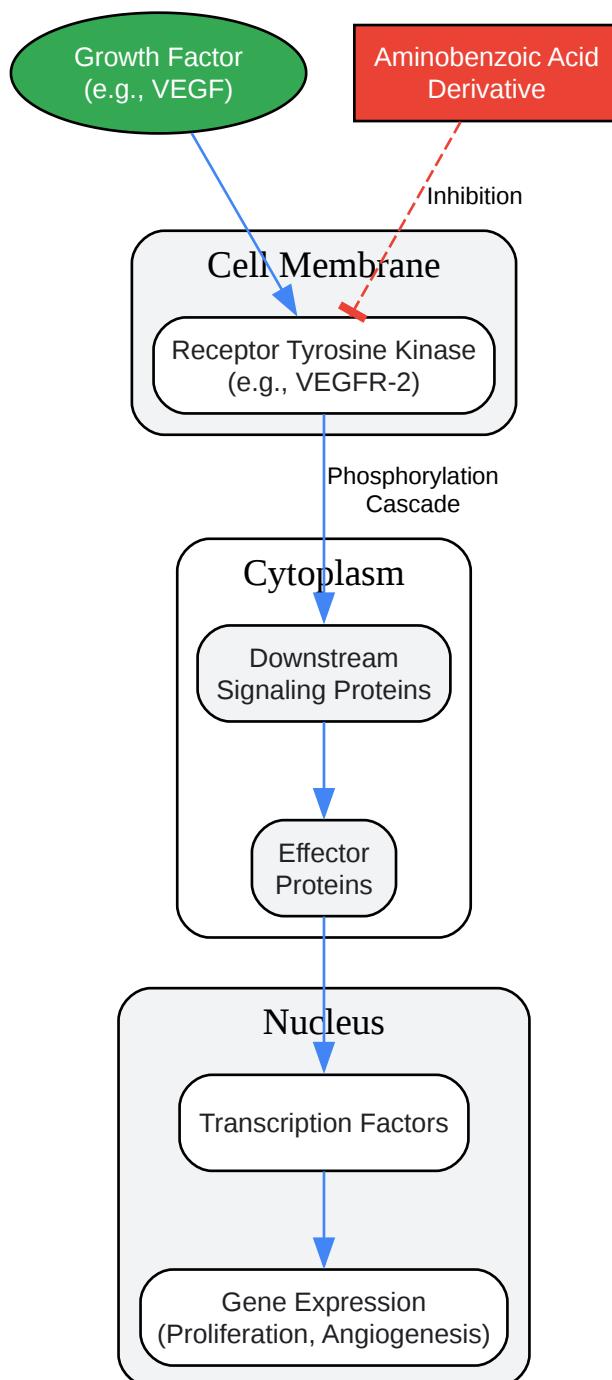
Experimental Workflow for MIC Determination



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Signaling Pathway Inhibition

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Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

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References

- 1. jpfrm.chitkara.edu.in [jpfrm.chitkara.edu.in]
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